5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-(4-Ethylpiperazin-1-yl)-2-[4-(Pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at three positions:
- Position 2: A 4-(pyrrolidine-1-sulfonyl)phenyl group (C₁₀H₁₂N₂O₂S), contributing steric bulk and electronic modulation via the sulfonyl group.
- Position 4: A carbonitrile group (CN), which may influence electronic properties and metabolic stability.
The molecular formula is C₂₀H₂₆N₆O₃S, with a molecular weight of 430.54 g/mol.
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-2-23-11-13-24(14-12-23)20-18(15-21)22-19(28-20)16-5-7-17(8-6-16)29(26,27)25-9-3-4-10-25/h5-8H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMEWOLBICCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylpiperazin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the oxazole intermediate with 4-ethylpiperazine, often under reflux conditions.
Attachment of the Sulfonyl Group: The final step involves the sulfonylation of the phenyl ring using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylpiperazin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(4-Ethylpiperazin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-ethylpiperazin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Key analogues include oxazole derivatives with variations in substituents at positions 2 and 5 (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties
- Ethylpiperazine vs. Ethylamino/Methoxyanilino (Position 5): The ethylpiperazine group in the target compound increases molecular weight and nitrogen content compared to simpler substituents (e.g., ethylamino). This moiety may enhance solubility in polar solvents due to its basic tertiary amine, which is absent in analogues with methoxyanilino or ethylamino groups .
- Sulfonyl Group Variations (Position 2): The pyrrolidine-1-sulfonyl group in the target compound introduces a five-membered saturated ring, contrasting with the six-membered 3-methylpiperidine sulfonyl group in .
Biological Activity
5-(4-Ethylpiperazin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, piperazine, and pyrrolidine moieties, which are known for their roles in enhancing biological activity. The molecular formula is , indicating the presence of multiple functional groups that contribute to its pharmacological properties.
1. Antimicrobial Activity
Research has shown that oxazole derivatives exhibit considerable antimicrobial properties. A review of various studies indicates that compounds containing the oxazole nucleus can effectively inhibit bacterial growth, including multidrug-resistant strains. For instance, certain oxazole derivatives demonstrated potent activity against Gram-positive bacteria, suggesting their potential as new antibacterial agents .
2. Anticancer Properties
The anticancer potential of oxazole derivatives has been explored extensively. Compounds with similar structures have been identified as effective inhibitors of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation, such as kinases. Specific studies have reported that oxazole-containing compounds can induce apoptosis in cancer cells, making them promising candidates for further development in oncology .
3. Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Some oxazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like COX-2. This activity suggests that this compound could be beneficial in treating inflammatory conditions .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Similar compounds have been identified as kinase inhibitors, which can disrupt signaling pathways involved in cell growth and survival.
- DNA Interaction : Some studies suggest that oxazole derivatives may interact with DNA or RNA, affecting replication and transcription processes.
Case Studies
- Antibacterial Activity : A study highlighted that a related oxazole derivative exhibited strong antibacterial activity against both susceptible and resistant strains of bacteria, outperforming traditional antibiotics like sparfloxacin .
- Anticancer Efficacy : In vitro studies demonstrated that oxazole derivatives could inhibit the proliferation of various cancer cell lines with IC50 values in the low micromolar range, indicating potent anticancer activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
